4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile
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Overview
Description
4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile is an organic compound characterized by a cyclobutyl ring substituted with an amino group and a hydroxymethyl group, attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile typically involves multi-step organic reactions. One common approach is the intramolecular amination of nonclassical cyclopropylmethyl cation, which can be achieved using bis(trichloroacetimidoyloxymethyl)cyclopropanes as precursors . The reaction conditions often involve the use of Lewis acid catalysts or thermal ionization to facilitate the formation of cyclobutyl or cyclopropylmethyl carbenium ions, which then undergo intramolecular amination to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Amino-1-hydroxymethylcyclobutane: Shares the cyclobutyl ring and amino group but lacks the benzonitrile moiety.
Cyclobutylamine: Contains the cyclobutyl ring and amino group but lacks the hydroxymethyl and benzonitrile groups.
Uniqueness
4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile is unique due to the presence of both the cyclobutyl ring and the benzonitrile moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H18N2O |
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Molecular Weight |
230.31 g/mol |
IUPAC Name |
4-[2-amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl]benzonitrile |
InChI |
InChI=1S/C14H18N2O/c15-8-11-2-4-12(5-3-11)13(9-16)14(10-17)6-1-7-14/h2-5,13,17H,1,6-7,9-10,16H2 |
InChI Key |
JAVCPILWCJBQPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)C(CN)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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